1-(2-(methylsulfonyl)ethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one 1-(2-(methylsulfonyl)ethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 1083168-89-1
VCID: VC7832780
InChI: InChI=1S/C14H22BNO5S/c1-13(2)14(3,4)21-15(20-13)11-6-7-12(17)16(10-11)8-9-22(5,18)19/h6-7,10H,8-9H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C=C2)CCS(=O)(=O)C
Molecular Formula: C14H22BNO5S
Molecular Weight: 327.2

1-(2-(methylsulfonyl)ethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one

CAS No.: 1083168-89-1

Cat. No.: VC7832780

Molecular Formula: C14H22BNO5S

Molecular Weight: 327.2

* For research use only. Not for human or veterinary use.

1-(2-(methylsulfonyl)ethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one - 1083168-89-1

Specification

CAS No. 1083168-89-1
Molecular Formula C14H22BNO5S
Molecular Weight 327.2
IUPAC Name 1-(2-methylsulfonylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one
Standard InChI InChI=1S/C14H22BNO5S/c1-13(2)14(3,4)21-15(20-13)11-6-7-12(17)16(10-11)8-9-22(5,18)19/h6-7,10H,8-9H2,1-5H3
Standard InChI Key IZPSNMTYOLTMTO-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C=C2)CCS(=O)(=O)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C=C2)CCS(=O)(=O)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula is C₁₄H₂₂BNO₅S, with a molecular weight of 327.2 g/mol . Its structure integrates three critical functional groups:

  • A pyridin-2(1H)-one ring, which provides a polar, hydrogen-bonding-capable scaffold.

  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, a boronic ester known for its stability and utility in Suzuki-Miyaura cross-coupling reactions.

  • A 2-(methylsulfonyl)ethyl substituent, introducing sulfone functionality that enhances solubility and modulates electronic properties .

The spatial arrangement of these groups is critical for the compound’s reactivity. The boronic ester at position 5 of the pyridinone ring facilitates conjugation with aryl halides, while the methylsulfonylethyl group at position 1 influences steric and electronic interactions .

Physicochemical Properties

Key physical properties derived from experimental and predicted data include:

PropertyValueSource
Boiling Point460.1 ± 55.0 °C (Predicted)
Density1.22 ± 0.1 g/cm³ (Predicted)
pKa-0.46 ± 0.70 (Predicted)

The low predicted pKa suggests moderate acidity, likely attributable to the pyridinone ring’s enolizable proton . The boronic ester’s hydrolytic stability under physiological conditions remains to be fully characterized but is expected to align with similar pinacol boronate derivatives .

Synthesis and Manufacturing

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary Measures

Recommended safety protocols include:

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats .

  • Exposure Control: Use in a fume hood to avoid inhalation of dust or vapors .

  • First Aid: Immediate rinsing with water for eye contact and medical consultation for ingestion .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic ester group enables this compound to act as a nucleophilic partner in palladium-catalyzed couplings with aryl halides. For example, reaction with 2-bromopyridine could yield biaryl structures prevalent in kinase inhibitors .

Functional Group Transformations

  • Boronic Acid Liberation: Acidic hydrolysis of the pinacol ester generates the free boronic acid, useful in protodeboronation studies or further conjugation .

  • Sulfone Modifications: The methylsulfonyl group can participate in nucleophilic substitutions or serve as a directing group in metalation reactions .

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